
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the bonds between them. This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The acrylamide group might participate in addition reactions, the phenyl groups might undergo electrophilic aromatic substitution, and the ether group might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, reactivity with other compounds, etc .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Acrylamide Derivatives
Acrylamide derivatives have been extensively studied for their adhesive properties and potential biomedical applications. In one study, derivatives such as N-(3,4-dihydroxyphenyethyl) acrylamide were synthesized and characterized for their feasibility in biomimetic applications in the medical field. These copolymers exhibited excellent adhesive properties, demonstrating potential for use in medical adhesives and coatings for medical devices (Hennig & Meyer, 2022).
Environmental and Industrial Applications
Acrylamide derivatives have been evaluated for their roles as corrosion inhibitors, showcasing the potential to protect metals from corrosion in acidic environments. This research is pivotal for industrial applications where corrosion resistance is crucial, such as in pipelines and infrastructure (Abu-Rayyan et al., 2022).
Advanced Materials and Sensors
The development of novel materials and sensors using acrylamide derivatives has been a focus of recent research. For instance, the synthesis of new acrylamide derivatives for use in light-emitting devices has been explored, indicating their potential in enhancing the performance of electronic and optoelectronic devices (Tengstedt et al., 2005).
Biomedical Engineering
Polyacrylamide hydrogels, synthesized from acrylamide derivatives, have been widely utilized in bioengineering applications, particularly for cell detachment and tissue engineering. These hydrogels offer a nondestructive method for cell release, which is crucial for the development of advanced therapeutic and regenerative medicine strategies (Cooperstein & Canavan, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-(2-phenylethyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-16-23-19-11-8-18(9-12-19)10-13-20(22)21-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZWKNSHVQWLE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)
![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)
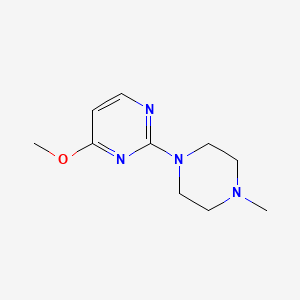
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2640192.png)
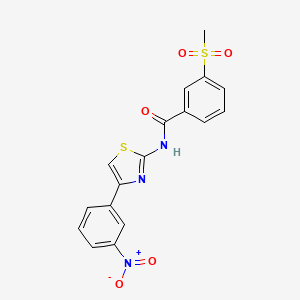
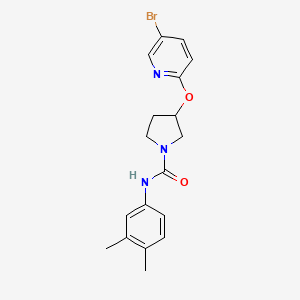
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
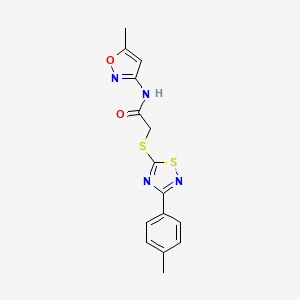
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
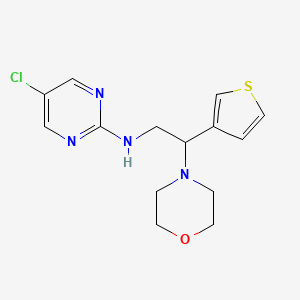
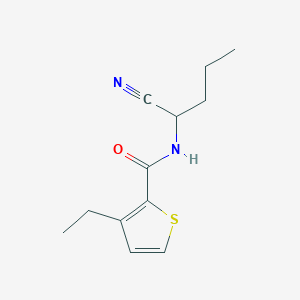
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)